molecular formula C21H30N2O2 B6026217 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane

7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane

Cat. No. B6026217
M. Wt: 342.5 g/mol
InChI Key: JSVGCRZVMYVPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.

Mechanism of Action

The mechanism of action of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It has also been found to have a low binding affinity for human serum albumin, which may contribute to its favorable pharmacokinetic properties. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is its potential as a lead compound for the development of new anticancer agents. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to optimize its pharmacological properties.

Future Directions

For research on 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane include:
1. Determining the exact mechanism of action of the compound.
2. Optimizing its pharmacological properties through structural modifications.
3. Evaluating its efficacy and safety in animal models.
4. Investigating its potential as a therapeutic agent for other diseases such as fungal infections and bacterial infections.
5. Developing new synthetic approaches for the compound to improve its yield and purity.
6. Studying its interactions with other drugs and potential drug-drug interactions.
7. Investigating its potential as a diagnostic tool for cancer detection.
In conclusion, this compound is a promising compound with potential pharmacological properties. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. The compound has potential as a lead compound for the development of new anticancer agents and may have applications in the treatment of other diseases such as fungal infections and bacterial infections.

Synthesis Methods

The synthesis method of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane involves the reaction of cyclopropylmethylamine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,2-dibromoethane to form the spirocyclic compound.

Scientific Research Applications

7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane has shown potential pharmacological properties such as antitumor, antifungal, and antibacterial activities. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. Additionally, it has been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-17-3-7-19(8-4-17)25-14-20(24)23-12-10-21(16-23)9-2-11-22(15-21)13-18-5-6-18/h3-4,7-8,18H,2,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVGCRZVMYVPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC3(C2)CCCN(C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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